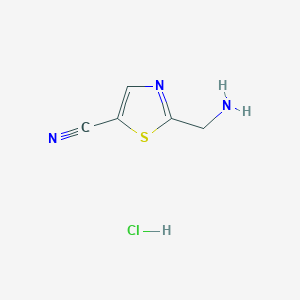

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride

Descripción general

Descripción

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H6ClN3S. It is a white solid with a molecular weight of 175.64 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily recognized for its utility as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active molecules. The synthesis method for 2-(aminomethyl)thiazole-5-carbonitrile hydrochloride is characterized by high efficiency and yield, making it a valuable precursor in drug development. For instance, it can be synthesized through a multi-step process involving substitution and amination reactions, yielding high purity products suitable for further chemical modifications .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Substitution | Room temperature, 12 hours | 91 |

| 2 | Amination | Controlled temperature | 93 |

| 3 | Boc Removal | Solvent extraction | High |

Antibacterial Activity

Research has demonstrated that derivatives of the thiazole class, including this compound, exhibit significant antibacterial activity against Mycobacterium tuberculosis, a major global health concern. Studies indicate that modifications at specific positions on the thiazole ring can enhance activity and selectivity against mycobacterial species while minimizing effects on mammalian cells .

Case Study: Antitubercular Activity

In a study evaluating various thiazole derivatives, compounds with substitutions at the C-2 position showed promising results with sub-micromolar minimum inhibitory concentrations (MIC). One notable derivative demonstrated selective toxicity towards M. tuberculosis without affecting other bacterial strains, highlighting the potential for developing new antitubercular agents based on this scaffold .

Anticancer Research

The compound's structure has also been explored for its anticancer properties . Recent investigations into thiazole derivatives have revealed their potential to inhibit the growth of various cancer cell lines. For instance, compounds derived from 2-(aminomethyl)thiazole-5-carbonitrile have been tested against human glioblastoma and melanoma cell lines, showing significant cytotoxic effects .

Table 2: Anticancer Activity Overview

| Compound ID | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 19 | U251 (glioblastoma) | 23.30 ± 0.35 | Strong selectivity |

| 22 | WM793 (melanoma) | 10 – 30 | High growth inhibition |

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-Aminothiazole: Shares the thiazole core but lacks the aminomethyl and nitrile groups.

5-Aminomethylthiazole: Similar structure but without the nitrile group.

Thiazole-5-carbonitrile: Contains the nitrile group but lacks the aminomethyl group.

Uniqueness: 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Actividad Biológica

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The compound has been reported to exhibit antimicrobial , antiviral , and anticancer properties. Its biological activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Biological Activities:

- Antimicrobial Activity : Effective against pathogens such as Mycobacterium tuberculosis.

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced prostaglandin E2 (PGE2) levels.

The mechanism of action involves the compound's interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways can vary depending on the specific application and context of use.

Structure-Activity Relationship (SAR)

Studies have focused on understanding how structural modifications affect the biological activity of this compound. The following table summarizes key findings from SAR studies:

Case Studies

-

Anti-Tubercular Activity :

A study evaluated a series of 2-aminothiazole derivatives, including this compound, demonstrating sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis. The compound showed rapid bactericidal activity, indicating its potential as a novel anti-tubercular agent . -

Cancer Cell Line Studies :

In vitro studies on various cancer cell lines revealed that certain analogs of this compound exhibited significant cytotoxic effects. For example, one compound demonstrated an IC50 value of less than 1 µM against HepG-2 liver cancer cells . Additionally, xenograft models indicated promising anti-cancer activity with tumor control rates significantly lower than controls . -

COX Inhibition :

A series of compounds derived from the thiazole structure were tested for their ability to inhibit COX-2 activity. Compounds with specific substitutions showed IC50 values ranging from 0.41 to 0.93 µM, indicating strong anti-inflammatory potential while minimizing side effects associated with COX inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride?

- Methodological Answer: The synthesis of this compound typically involves condensation reactions. For example, catalyst-free methods in aqueous ethanol under reflux conditions (3–5 hours) are effective for analogous thiazole derivatives, yielding high purity . Optimization may include adjusting stoichiometric ratios of aminomethyl precursors (e.g., thiourea derivatives) and carbonitrile-containing reactants. Acetic acid or sodium acetate can act as catalysts to enhance reaction efficiency . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks for the thiazole ring (e.g., δ 7.8–8.2 ppm for C5-H in thiazole) and the aminomethyl group (δ 3.5–4.0 ppm for -CH2-NH2) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 216.67 for related thiazole-carbonitrile derivatives) .

- Melting Point (mp): Compare observed mp (e.g., 166–168°C for structurally similar hydrochlorides) with literature values to assess purity .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to minimize degradation. Conduct periodic stability assays (e.g., HPLC or TLC) to monitor purity over time. Avoid long-term storage; degradation products may include oxidized thiazole derivatives or free amine byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations can map electron density on the thiazole ring and aminomethyl group to identify nucleophilic/electrophilic sites. For example, the carbonitrile group at C5 is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols) . Software like Gaussian or ORCA can simulate reaction pathways and activation energies, validated experimentally via LC-MS monitoring .

Q. What steps resolve contradictions in NMR data between synthesized batches?

- Methodological Answer:

- Deuterated Solvent Validation: Ensure solvents (e.g., DMSO-d6) are anhydrous and free of proton contaminants.

- Impurity Profiling: Use HRMS to detect side products (e.g., unreacted precursors or hydrolysis byproducts).

- Dynamic NMR Experiments: Variable-temperature NMR can reveal conformational equilibria (e.g., rotamers in the aminomethyl group) causing peak splitting .

Q. How should researchers address discrepancies in observed vs. predicted biological activity?

- Methodological Answer:

- Cross-Validation with Structural Analogs: Compare activity profiles of derivatives (e.g., 5-(aminomethyl)thiazole hydrochloride) to identify scaffold-specific trends .

- Targeted Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to biological targets (e.g., enzymes or receptors) .

- Metabolic Stability Testing: Assess whether hepatic metabolism (e.g., cytochrome P450-mediated oxidation) alters activity in vitro .

Propiedades

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c6-1-4-3-8-5(2-7)9-4;/h3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXZKUZOLXDHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232612-47-4 | |

| Record name | 5-Thiazolecarbonitrile, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232612-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.